1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole

Description

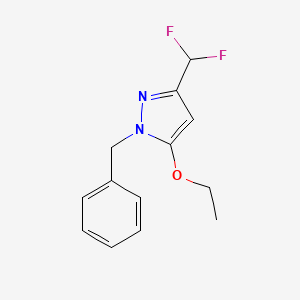

1-Benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole is a pyrazole derivative featuring a benzyl group at the 1-position, a difluoromethyl group at the 3-position, and an ethoxy substituent at the 5-position. Pyrazole-based compounds are widely studied for their applications in agrochemicals and pharmaceuticals due to their structural versatility and tunable electronic properties .

Properties

IUPAC Name |

1-benzyl-3-(difluoromethyl)-5-ethoxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2O/c1-2-18-12-8-11(13(14)15)16-17(12)9-10-6-4-3-5-7-10/h3-8,13H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKOZXZANCLTFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NN1CC2=CC=CC=C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example Hypothetical Synthesis Pathway

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Formation of difluoromethyl intermediate | Difluoromethylating agent, catalyst, solvent | - |

| 2 | Introduction of ethoxy group | Ethyl halide, base, solvent | - |

| 3 | Alkylation with benzyl group | Benzyl halide, base, solvent | - |

| 4 | Pyrazole ring formation | Hydrazine, diketone, solvent | - |

Challenges and Considerations

- Toxicity and Safety : Some reagents used in pyrazole synthesis can be toxic or explosive, requiring careful handling and safety precautions.

- Yield and Purity : Pyrazole syntheses often suffer from low yields and difficulties in purification, necessitating efficient separation techniques.

- Scalability : Industrial production requires scalable methods with minimal waste and cost-effective reagents.

Chemical Reactions Analysis

1-Benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethoxy groups can be replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Characteristics

The molecular formula of 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole is C12H12F2N2O, with a molecular weight of approximately 242.24 g/mol. Its structure includes:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Benzyl Group : Enhances lipophilicity and biological activity.

- Difluoromethyl Group : Potentially increases reactivity and interaction with biological targets.

- Ethoxy Group : May influence solubility and pharmacokinetic properties.

These structural features contribute to the compound's unique biological activities and applications.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit several notable biological activities:

- Antimicrobial Properties : The compound shows potential as an antimicrobial agent, which can be explored for crop protection products in agricultural chemistry.

- Anticancer Activity : Studies suggest that pyrazole derivatives can interact with various biological macromolecules, making them candidates for anticancer drug development.

- Anti-inflammatory Effects : The unique substituents may enhance anti-inflammatory properties, contributing to therapeutic applications in inflammatory diseases.

Applications in Medicinal Chemistry

The potential applications of this compound in medicinal chemistry include:

- Drug Development : The compound's ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals, particularly in treating infections and cancer.

Case Studies

Several studies have documented the synthesis and evaluation of pyrazole derivatives:

- Synthesis Protocols : Multi-step organic reactions are commonly employed to synthesize this compound. Techniques such as nucleophilic substitution and cyclization are prevalent.

- Biological Interaction Studies : Research has focused on how this compound interacts with enzymes or receptors relevant to disease pathways.

Agricultural Applications

In agricultural chemistry, this compound's antimicrobial properties could be harnessed for use in:

- Crop Protection Products : Its efficacy against pathogens can be explored to develop sustainable agricultural solutions.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exhibiting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Pyrazole Derivatives

Key Observations:

- 5-Position : Ethoxy groups (e.g., in the target compound) offer better hydrolytic stability compared to esters (e.g., ethoxycarbonyl in ) but reduced hydrogen-bond acceptor capacity relative to carboxylic acids .

Physicochemical and Electronic Properties

Fluorination Effects

- Difluoromethyl vs. Trifluoromethyl : The difluoromethyl group in the target compound exhibits weaker electron-withdrawing effects compared to trifluoromethyl, as evidenced by reduced deshielding in $^{19}\text{F}$-NMR spectra (δ ≈ -120 ppm for CF$2$H vs. δ ≈ -60 ppm for CF$3$) . This may result in lower metabolic oxidation rates and improved pharmacokinetic profiles .

- Ethoxy vs. Hydroxy/Aryl Groups : The ethoxy substituent increases lipophilicity (ClogP ≈ 2.1) compared to hydroxy groups (ClogP ≈ 0.5) but enhances solubility relative to aryl substituents (e.g., 3,4,5-trimethoxyphenyl in , ClogP ≈ 3.8) .

Biological Activity

1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula CHFNO and a molecular weight of approximately 242.24 g/mol. Its structure features a pyrazole ring substituted with a benzyl group, a difluoromethyl group, and an ethoxy group, which contribute to its unique biological properties.

Research indicates that the biological activities of this compound can be attributed to the following mechanisms:

- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. The presence of the difluoromethyl group enhances lipophilicity, which may improve interaction with biological targets involved in inflammatory pathways .

- Anticancer Potential : Preliminary studies suggest that this compound exhibits anticancer activity through inhibition of specific kinases and pathways associated with tumor growth and proliferation. Pyrazoles are often linked to the inhibition of BRAF(V600E), EGFR, and other important cancer-related targets .

Synthesis

The synthesis of this compound involves multi-step organic reactions. Common methods include:

- Formation of the pyrazole ring through cyclization reactions.

- Introduction of the difluoromethyl and ethoxy groups via nucleophilic substitution reactions.

Specific protocols may vary, but these strategies are prevalent in the literature.

Biological Activity Overview

The following table summarizes key biological activities reported for this compound and related pyrazole derivatives:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Anticancer | Kinase inhibition | |

| Antimicrobial | Disruption of bacterial membranes | |

| Antifungal | Mycelial growth inhibition |

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

- Anti-inflammatory Effects : A study demonstrated that this compound exhibited significant anti-inflammatory activity in vitro, with IC values comparable to established anti-inflammatory drugs like diclofenac . The mechanism involved selective inhibition of COX enzymes.

- Anticancer Activity : In a series of experiments involving breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that this pyrazole derivative could enhance the cytotoxic effects of doxorubicin, suggesting potential for combination therapy in cancer treatment .

- Antifungal Properties : Another study evaluated various pyrazole derivatives against phytopathogenic fungi, revealing that certain derivatives exhibited moderate to excellent antifungal activity, indicating broad-spectrum potential .

Q & A

Basic: What synthetic methodologies are commonly employed for 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole?

Answer:

The synthesis typically involves multi-step protocols:

- Cyclocondensation : Hydrazine derivatives react with β-keto esters or α,β-unsaturated ketones to form the pyrazole core. For example, cyclization of substituted hydrazides with phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) is a key step .

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/benzyl groups. For instance, ethyl 4-bromo-pyrazole derivatives react with benzyl boronic acids in degassed DMF/H₂O mixtures using Pd(PPh₃)₄ and K₃PO₄ .

- Functionalization : Ethoxy and difluoromethyl groups are introduced via nucleophilic substitution or fluorination agents like DAST (diethylaminosulfur trifluoride).

Table 1 : Example reaction conditions for pyrazole synthesis:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | POCl₃, 120°C, 24h | 65–80 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C | 70–85 |

Advanced: How can computational modeling optimize the design of pyrazole derivatives for target selectivity?

Answer:

- Molecular Docking : Tools like AutoDock or Schrödinger Suite predict binding affinities to target proteins (e.g., carbonic anhydrase isoforms ). For example, docking studies on 1-benzyl derivatives reveal interactions with hydrophobic pockets via the difluoromethyl group .

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis identifies critical substituents. Substituent lipophilicity (π) and electronic parameters (σ) correlate with anticonvulsant activity in pyrazole analogs .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over time, highlighting key hydrogen bonds or π-π stacking interactions .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry. For example, the ethoxy group shows a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 4.0–4.2 ppm (OCH₂) .

- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C=O (1700 cm⁻¹, if present) are diagnostic .

- X-Ray Crystallography : Resolves stereochemical ambiguities. The WinGX suite is used for small-molecule crystallography, as applied to pyrazole analogs .

Advanced: How to resolve contradictions in biological activity data for pyrazole derivatives?

Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized assays. For example, inconsistent antimicrobial data may arise from variations in bacterial strains or inoculum size .

- Metabolite Profiling : LC-MS/MS identifies active metabolites. A 5-ethoxy group may undergo hepatic demethylation, altering activity .

- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Advanced: What strategies enhance regioselectivity in pyrazole functionalization?

Answer:

- Directing Groups : Use of electron-withdrawing substituents (e.g., CF₃) directs electrophilic substitution to the 4-position .

- Metal Catalysis : Pd-mediated C-H activation selectively functionalizes the 5-position in pyrazoles .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for ethoxy group retention .

Basic: How do substituents influence the biological activity of pyrazole derivatives?

Answer:

- Benzyl Group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .

- Difluoromethyl : Mimics carbonyl groups in hydrogen-bonding interactions, as seen in carbonic anhydrase inhibitors .

- Ethoxy : Modulates metabolic stability; bulkier alkoxy groups reduce CYP450-mediated oxidation .

Table 2 : Substituent effects on activity:

| Substituent | Target | Effect | Reference |

|---|---|---|---|

| 4-Chlorophenyl | Carbonic anhydrase IX | IC₅₀ = 12 nM (vs. 350 nM for HCAI) | |

| 3-CF₃ | COX-2 | 10-fold selectivity over COX-1 |

Advanced: How to validate synthetic intermediates using analytical workflows?

Answer:

- HPLC-PDA-MS : Monitors reaction progress and detects byproducts (e.g., dehalogenated intermediates) .

- HRMS : Confirms molecular formulas; a mass error <5 ppm is acceptable .

- 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and long-range couplings, critical for regioisomer differentiation .

Advanced: What challenges arise in SAR studies of pyrazole derivatives?

Answer:

- Conformational Flexibility : Rotatable bonds (e.g., benzyl group) complicate binding mode predictions .

- Off-Target Effects : Fluorinated analogs may inhibit cytochrome P450 isoforms, requiring counter-screening .

- Solubility-Potency Trade-off : Hydrophobic substituents improve potency but reduce aqueous solubility, necessitating prodrug strategies .

Basic: What impurities are commonly observed during synthesis?

Answer:

- Byproducts : Dehalogenation (e.g., loss of Cl in 4-chlorophenyl analogs) .

- Oxidation : Ethoxy groups may degrade to carboxylic acids under acidic conditions .

- Isomerization : Knoevenagel adducts form during cyclocondensation, requiring column chromatography for removal .

Advanced: How to optimize pharmacokinetic properties of pyrazole derivatives?

Answer:

- LogP Reduction : Introduce polar groups (e.g., pyridyl) to lower cLogP from ~4 to ~2 .

- Metabolic Stability : Replace labile ethoxy groups with cyclopropoxy or trifluoroethoxy moieties .

- Plasma Protein Binding : Methylation of the pyrazole nitrogen reduces albumin affinity, increasing free drug concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.